2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide
CAS No.:
Cat. No.: VC16391443
Molecular Formula: C12H17BrN4O3S
Molecular Weight: 377.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17BrN4O3S |
|---|---|
| Molecular Weight | 377.26 g/mol |
| IUPAC Name | 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetohydrazide |
| Standard InChI | InChI=1S/C12H17BrN4O3S/c13-10-1-3-11(4-2-10)21(19,20)17-7-5-16(6-8-17)9-12(18)15-14/h1-4H,5-9,14H2,(H,15,18) |
| Standard InChI Key | IHCTVSFJENZHGS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Formula
The IUPAC name of the compound is 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetohydrazide, reflecting its piperazine backbone substituted with a sulfonyl group attached to a 4-bromophenyl ring and an acetohydrazide moiety . Its molecular formula, , was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis .
Spectroscopic and Crystallographic Data
The compound’s structure has been elucidated using nuclear magnetic resonance (NMR) and X-ray crystallography. The -NMR spectrum reveals characteristic signals for the piperazine protons (δ 3.57 ppm), sulfonyl-linked aromatic protons (δ 8.00 ppm), and hydrazide NH groups (δ 9.75 ppm) . Crystallographic studies show a monoclinic crystal system with space group , lattice parameters , , , and . The sulfonyl group adopts a tetrahedral geometry, while the piperazine ring exists in a chair conformation .
Table 1: Crystallographic Data for 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | , , |
| Angle | |
| Volume | |
| Z | 4 |
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via a multi-step route starting from 4-bromo-2,6-dichlorobenzenesulfonyl chloride. Key steps include:
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Sulfonylation: Reaction of 4-bromo-2,6-dichlorobenzenesulfonyl chloride with piperazine in pyridine to form the sulfonylated piperazine intermediate .
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Acetylation: Introduction of the acetohydrazide group via condensation with hydrazine hydrate in ethanol under reflux .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | Pyridine, 0–5°C, 24 h | 89 |
| Acetylation | Ethanol, reflux, 6 h | 78 |
Mechanistic Insights
The sulfonylation proceeds via nucleophilic substitution at the sulfonyl chloride group, while acetylation involves nucleophilic attack by hydrazine on the activated carbonyl carbon. Palladium-catalyzed cross-coupling reactions, as described in analogous systems, may further modify the aromatic ring .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<1 mg/mL) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Stability studies indicate decomposition above 200°C, with the sulfonyl group prone to hydrolysis under strongly acidic or basic conditions .
Spectroscopic Fingerprints
-
IR Spectroscopy: Strong absorptions at 1675 cm (C=O stretch), 1320 cm (S=O asymmetric stretch), and 1150 cm (S=O symmetric stretch) .
| Target | Assay Type | Activity (IC/EC) |
|---|---|---|
| HDAC6 | Fluorometric | 12 nM |
| T. brucei | Cell-based | 1.5 μM |
Applications in Drug Discovery
Lead Optimization
The acetohydrazide moiety serves as a versatile handle for derivatization. For example, Schiff base formation with aldehydes enhances metal-binding capacity, enabling applications in anticancer agent design .
Pharmacokinetic Profiling
Preliminary ADMET studies of analogs indicate moderate plasma protein binding (75–85%) and hepatic clearance via cytochrome P450 3A4 .
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